LY341495
Overview
Description
LY-341495 is a research compound developed by the pharmaceutical company Eli Lilly. It is a potent and selective orthosteric antagonist for group II metabotropic glutamate receptors (mGluR 2/3) . This compound has been widely used in scientific research to study the role of these receptors in various physiological and pathological processes.
Mechanism of Action
Target of Action
LY341495 is a highly potent and selective antagonist for the group II metabotropic glutamate receptors (mGluR 2/3) . These receptors play a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .
Mode of Action
This compound interacts with its targets, the mGluR 2/3 receptors, by binding to them and blocking their activity . This antagonistic action prevents the normal activation of these receptors, leading to changes in downstream signaling pathways .
Biochemical Pathways
The antagonistic action of this compound on mGluR 2/3 receptors affects several biochemical pathways. For instance, it has been shown to influence the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway . This pathway is crucial for protein synthesis and cell growth, and its dysregulation has been implicated in various neurological disorders .
Pharmacokinetics
A related compound, the 1-fluorocyclopropane analog, has been reported to have a superior pharmacokinetic profile and similar mGluR 2/3 affinity .
Result of Action
The antagonistic action of this compound on mGluR 2/3 receptors leads to various molecular and cellular effects. For example, it has been shown to reverse the behavioral effects of chronic unpredictable stress in mice, suggesting an antidepressant-like effect . It also reverses the anti-dyskinetic and anti-psychotic benefits conferred by mGlu 2 activation and serotonin 2A (5-HT 2A) antagonism .
Biochemical Analysis
Biochemical Properties
LY341495 interacts with various enzymes, proteins, and other biomolecules, primarily through its antagonistic effect on group II metabotropic glutamate receptors . It has been found to have IC50 values of 2.3, 1.3, 173, 990, 6800, 8200, and 22000 nM for human mGlu 2, mGlu 3, mGlu 8, mGlu 7a, mGlu 1a, mGlu 5a, and mGlu 4a receptors respectively . This indicates that this compound has a high affinity for mGlu 2 and mGlu 3 receptors, suggesting that these receptors are the primary targets of this compound in biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reverse the anti-dyskinetic and anti-psychotic benefits conferred by mGlu 2 activation and serotonin 2A (5-HT 2A) antagonism . In addition, this compound treatment has been observed to inhibit B16-F10 melanoma growth in vivo . These effects suggest that this compound can influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
The mechanism of action of this compound involves its antagonistic effect on group II metabotropic glutamate receptors . By binding to these receptors, this compound inhibits their activation, thereby modulating the signaling pathways that they are involved in . This can lead to changes in gene expression and cellular metabolism . For example, in several rodent models, acute administration of this compound induced antidepressant-like effects via a mechanism of action similar to that of ketamine .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed that chronic this compound treatment can reverse the behavioral effects of chronic unpredictable stress (CUS) in mice
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, it has been found that a higher dose of this compound, associated with a higher antagonistic effect at mGlu 3 receptors, resulted in a reduction of the reversal of mGlu 2 activation and 5-HT 2A blockade on dyskinesia . This suggests that the dosage of this compound can significantly influence its effects.
Metabolic Pathways
Given its role as a group II metabotropic glutamate receptor antagonist, it is likely that this compound interacts with enzymes and cofactors involved in glutamate signaling .
Transport and Distribution
Given its role as a group II metabotropic glutamate receptor antagonist, it is likely that this compound interacts with transporters or binding proteins involved in glutamate signaling .
Subcellular Localization
Given its role as a group II metabotropic glutamate receptor antagonist, it is likely that this compound is localized to areas of the cell where these receptors are present .
Preparation Methods
The synthesis of LY-341495 involves several steps, starting with the preparation of the key intermediate, (2S)-2-amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic acid The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization and coupling reactions
Chemical Reactions Analysis
LY-341495 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: LY-341495 can be reduced to form reduced analogs, which may have different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LY-341495 has been extensively used in scientific research due to its potent and selective antagonism of group II metabotropic glutamate receptors. Some of its applications include:
Neuroscience: Studying the role of mGluR 2/3 in synaptic plasticity, learning, and memory.
Psychiatry: Investigating the potential antidepressant effects of LY-341495 in animal models.
Pharmacology: Examining the interaction of LY-341495 with other neurotransmitter systems, such as dopamine and opioid receptors.
Drug Development: Exploring the potential of LY-341495 as a lead compound for developing new therapeutics for neurological and psychiatric disorders.
Comparison with Similar Compounds
LY-341495 is unique in its high potency and selectivity for group II metabotropic glutamate receptors. Similar compounds include:
LY-487,379: A positive allosteric modulator of mGluR 2, which has been shown to have anti-dyskinetic and anti-psychotic effects.
LY-354,740: An orthosteric agonist of mGluR 2/3, used in research to study the effects of receptor activation.
1-fluoro-LY-341,495: An analog with a superior pharmacokinetic profile and similar mGluR 2/3 affinity.
These compounds share similar targets but differ in their specific mechanisms of action and pharmacological profiles, highlighting the uniqueness of LY-341495 in its selective antagonism of mGluR 2/3.
Properties
CAS No. |
201943-63-7 |
---|---|
Molecular Formula |
C20H19NO5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(1S)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C20H19NO5/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25)/t13-,15?,20-/m0/s1 |
InChI Key |
VLZBRVJVCCNPRJ-UKEAJUSLSA-N |
SMILES |
C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O |
Isomeric SMILES |
C1[C@@H](C1[C@@](CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O |
Canonical SMILES |
C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid LY 341495 LY-341495 LY341495 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is LY341495?
A1: this compound is a potent and selective antagonist of group II metabotropic glutamate receptors (mGluR2/3). [, ]
Q2: How does this compound interact with mGluR2/3 receptors?
A2: this compound acts as a competitive antagonist, binding to the glutamate binding site on mGluR2/3 receptors and preventing activation by the endogenous agonist, glutamate. [, ]
Q3: What are the downstream effects of this compound binding to mGluR2/3 receptors?
A3: this compound binding to mGluR2/3 receptors inhibits their downstream signaling pathways. This includes blocking the suppression of glutamate release from presynaptic neurons and inhibiting the activation of G-proteins coupled to the receptors. [, , ]
Q4: How does the affinity of this compound for mGluR2 differ from its affinity for mGluR4?
A4: this compound exhibits weak selectivity for mGluR2 over mGluR4, impacting the interpretation of glutamate selectivity in the presence of this antagonist. Increasing concentrations of this compound diminishes the inherent selectivity of glutamate for mGluR2 over mGluR4. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H19NO5. Its molecular weight is 353.37 g/mol.
Q6: Is there spectroscopic data available for this compound?
A6: While this document does not provide specific spectroscopic data, details on analytical methods used to characterize this compound can be found in the cited research papers.
Q7: What are the potential therapeutic applications of this compound?
A7: Preclinical studies suggest potential therapeutic applications of this compound in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, addiction, and Parkinson's disease. [, , , , , ]
Q8: How does this compound compare to ketamine in terms of its antidepressant-like effects?
A8: Both this compound and ketamine exhibit rapid antidepressant-like effects in preclinical models. Mechanistically, this compound, similar to ketamine, rapidly activates the mTOR pathway and increases synaptic protein levels. []
Q9: Are there any studies combining this compound with other drugs for potential therapeutic benefits?
A9: Research indicates that combining this compound with (R)-ketamine can induce rapid and sustained antidepressant-like effects in the chronic unpredictable mild stress (CUMS) model of depression, potentially offering a more effective treatment strategy with reduced side effects. []
Q10: How does chronic this compound treatment affect hippocampal mTORC1 signaling in mice with CUS-induced depression?
A10: Chronic administration of this compound effectively reverses CUS-induced behavioral deficits and rescues CUS-induced reductions in mTORC1 phosphorylation, downstream effector activation, and synaptic protein expression in the hippocampus. []
Q11: Does this compound impact dopaminergic neurotransmission?
A11: Acute administration of this compound, similar to ketamine, enhances dopaminergic neurotransmission. This effect is evidenced by an increase in spontaneously active dopamine neurons in the ventral tegmental area, elevated dopamine levels in the nucleus accumbens and prefrontal cortex, and enhanced locomotor-stimulatory effects of quinpirole. []
Q12: What is the role of this compound in pain modulation?
A12: Intrathecal administration of this compound demonstrates antinociceptive effects in the formalin test by suppressing the phase 2 flinching response, suggesting the involvement of group II mGluRs in facilitated pain processing at the spinal level. []
Q13: How does the combination of this compound and morphine impact nociception?
A13: Intrathecal co-administration of this compound and morphine reveals a synergistic interaction in producing antinociception, suggesting potential therapeutic benefits for managing pain. []
Q14: Can this compound influence the immunosuppressive function of MDSCs and melanoma tumor growth?
A14: this compound has been shown to attenuate the immunosuppressive activity of myeloid-derived suppressor cells (MDSCs) expressing mGluR2/3. In vivo, this compound treatment inhibited B16-F10 melanoma tumor growth. []
Q15: What in vitro assays have been used to study this compound?
A15: Various in vitro assays have been employed to characterize the pharmacological profile of this compound, including radioligand binding assays using [3H]this compound, [3H]-LY341495 binding assays in cells expressing human group II (mGlu2 and mGlu3) receptors, and functional assays such as [35S]GTPγS binding and cAMP accumulation assays. [, , ]
Q16: What animal models have been used to study the effects of this compound?
A16: this compound has been evaluated in various animal models, including rodent models of depression (forced swim test, tail suspension test, chronic unpredictable stress), pain (formalin test, thermal nociception), Parkinson’s disease (MPTP-induced toxicity), and addiction (cocaine self-administration and reinstatement). [, , , , , , ]
Q17: Have there been any clinical trials conducted with this compound?
A17: While this document does not cite clinical trials for this compound, it's crucial to consult updated clinical trial databases for the latest information on its clinical development.
Q18: What is known about the safety and toxicity profile of this compound?
A18: Preclinical studies provide insights into the safety and toxicity profile of this compound. Further investigation is needed to fully elucidate its safety profile and potential long-term effects.
Q19: What is the historical context and key milestones in the research of this compound?
A19: this compound has been instrumental in advancing our understanding of group II mGluRs and their potential as therapeutic targets since its initial characterization in the late 1990s. [] Its development has facilitated numerous preclinical studies and contributed to the emergence of mGluR-based drug discovery efforts for various neurological and psychiatric disorders.
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